Venlafaxine hydrochloride, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

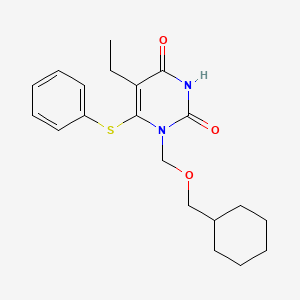

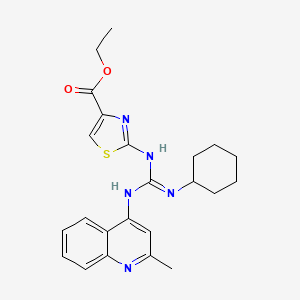

Venlafaxine hydrochloride, (S)-, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant. It is particularly effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . Venlafaxine hydrochloride, (S)-, is known for its dual mechanism of action, which involves the inhibition of both serotonin and norepinephrine reuptake, making it a unique and potent antidepressant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride, (S)-, can be synthesized through various methods. One common approach involves the reduction of a cyano intermediate in the presence of Raney nickel, followed by formylation with formic acid and formaldehyde to yield venlafaxine, which is then converted into its hydrochloride salt . Another method involves the preparation of venlafaxine hydrochloride from venlafaxine base and hydrochloric acid gas in acetone .

Industrial Production Methods: Industrial production of venlafaxine hydrochloride, (S)-, often involves the wet granulation method using hydrophilic and hydrophobic polymers to create sustained-release matrix tablets. This method ensures a controlled release of the drug, improving patient compliance and therapeutic efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Venlafaxine hydrochloride, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and environmental degradation.

Common Reagents and Conditions:

Reduction: The reduction of venlafaxine typically involves hydrogenation in the presence of catalysts like Raney nickel.

Substitution: Substitution reactions may occur during the synthesis of venlafaxine hydrochloride, particularly during the formylation step.

Major Products Formed: The major products formed from these reactions include O-desmethylvenlafaxine, which is an active metabolite of venlafaxine, and various degradation products that result from environmental processes .

Applications De Recherche Scientifique

Venlafaxine hydrochloride, (S)-, has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of venlafaxine hydrochloride, (S)-, involves the potentiation of neurotransmitter activity in the central nervous system. It selectively inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their mood-stabilizing effects . The active metabolite, O-desmethylvenlafaxine, also contributes to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Desvenlafaxine: A synthetic form of the major active metabolite of venlafaxine.

Duloxetine: Known for its analgesic properties and use in treating generalized anxiety disorder and diabetic neuropathy.

Milnacipran: Approved for the treatment of fibromyalgia and major depressive episodes.

Levomilnacipran: Similar to milnacipran but with different pharmacokinetic properties.

Venlafaxine hydrochloride, (S)-, stands out due to its well-established efficacy and safety profile, making it a valuable option in the treatment of various psychiatric conditions.

Propriétés

Numéro CAS |

93413-45-7 |

|---|---|

Formule moléculaire |

C17H28ClNO2 |

Poids moléculaire |

313.9 g/mol |

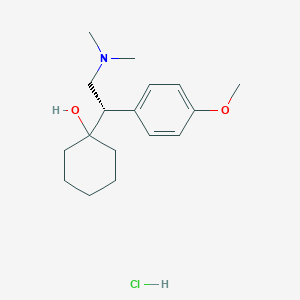

Nom IUPAC |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m1./s1 |

Clé InChI |

QYRYFNHXARDNFZ-PKLMIRHRSA-N |

SMILES isomérique |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

SMILES canonique |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

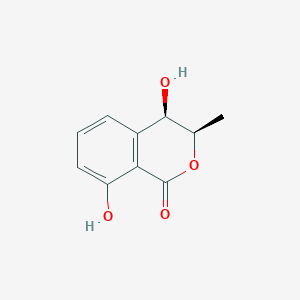

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)